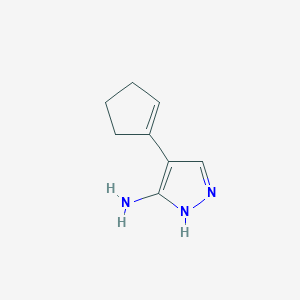
3-(2,4-Dichlorophenyl)phenol
Overview
Description
3-(2,4-Dichlorophenyl)phenol is an organic compound with the molecular formula C12H8Cl2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and the hydroxyl group is attached to the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Phenolic compounds, which include 3-(2,4-dichlorophenyl)phenol, are known to exhibit potent antimicrobial activities . They interfere with bacterial cell wall synthesis, DNA replication, and enzyme production .
Mode of Action
Phenolic compounds, including this compound, can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds
Biochemical Pathways
Phenolic compounds are known to interfere with several key biological processes, including cell wall synthesis, dna replication, and enzyme production . This interference can disrupt the normal functioning of cells, leading to their death.
Pharmacokinetics
A study on a synthetic dichloro-substituted aminochalcone, a compound structurally similar to this compound, suggests that such compounds may have controlled oral dose and low incidence of lethality by ingestion .
Result of Action
Given its potential antimicrobial activity, it is likely that the compound leads to the death of bacterial cells by disrupting key biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of phenolic compounds used for water treatment, factors such as pH, temperature, and the presence of other contaminants can affect their effectiveness . .
Biochemical Analysis
Biochemical Properties
3-(2,4-Dichlorophenyl)phenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to potential toxic effects . Additionally, this compound has been shown to inhibit certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can induce apoptosis in certain cancer cell lines by activating the caspase cascade . Moreover, it affects gene expression by modulating the activity of transcription factors such as NF-κB and AP-1, which are critical regulators of inflammatory responses and cell survival . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components . Additionally, this compound can inhibit the activity of antioxidant enzymes, resulting in increased levels of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell viability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated cumulative toxic effects, including increased oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level triggers adverse effects such as liver and kidney damage . High doses of this compound have been associated with increased mortality rates in animal studies, highlighting the importance of dosage regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4-Dichlorophenyl)phenol can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production of this compound often involves the chlorination of phenol or o-chlorophenol using a mixture of boric acid, phenyl sulfide, and ferric trichloride as catalysts . The reaction is conducted at temperatures ranging from 30 to 70°C, and the product is purified through rectification to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.
3,4-Dichlorophenol: Another isomer with chlorine atoms at different positions.
2,5-Dichlorophenol: Similar structure but different substitution pattern.
Uniqueness
3-(2,4-Dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYHVXKFSHLBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651803 | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79881-30-4 | |
| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)

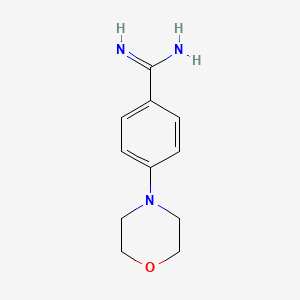
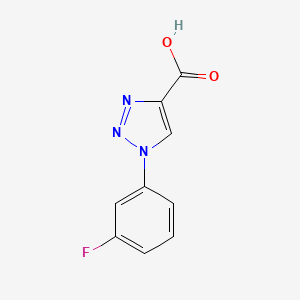

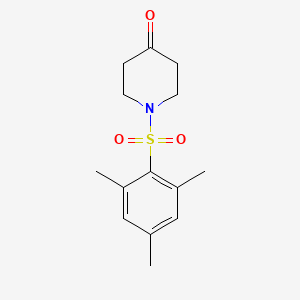
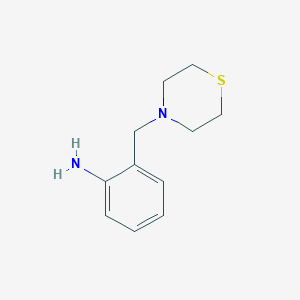
![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)
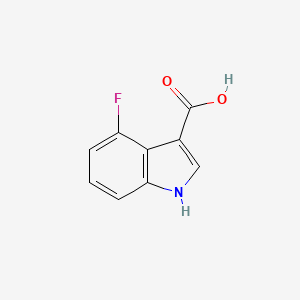
![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)
